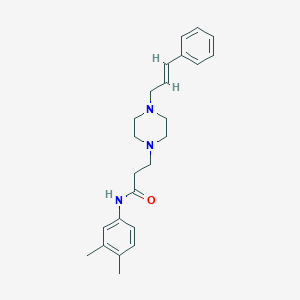
N-(3-methylphenyl)-3-(morpholin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WAY-119884 is a novel arylquinuclidine derivative developed as a potent squalene synthase inhibitor. This compound has shown significant potential in various scientific research fields, particularly in the treatment of parasitic infections and fungal diseases. Its unique structure and mechanism of action make it a valuable subject of study in medicinal chemistry.
准备方法
合成路线和反应条件: WAY-119884 的合成涉及多个步骤,从芳基奎宁环核心结构的制备开始。该核心结构通常通过一系列反应合成,包括烷基化、环化和官能团修饰。
工业生产方法: WAY-119884 的工业生产遵循类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常涉及先进技术,例如连续流化学和自动化合成。反应条件严格控制,以确保一致性和可扩展性。
化学反应分析
反应类型: WAY-119884 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可以修饰官能团,改变化合物的活性。
取代: 取代反应,特别是亲核取代,是修饰芳基奎宁环核心的常见方法。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用还原剂如氢化铝锂和硼氢化钠。
取代: 使用亲核试剂如甲醇钠和叔丁醇钾。
主要产物: 这些反应形成的主要产物包括 WAY-119884 的各种衍生物,每种衍生物可能具有不同的生物活性。
科学研究应用
WAY-119884 具有广泛的科学研究应用:
化学: 用作模型化合物,研究角鲨烯合酶抑制及其对固醇生物合成的影响。
生物学: 研究其对寄生虫,如利什曼原虫和热带念珠菌的抗增殖作用
医学: 探索其作为治疗对传统治疗方法有耐药性的寄生虫感染和真菌疾病的潜在治疗剂
工业: 用于开发新型抗真菌和抗寄生虫药物。
作用机制
WAY-119884 通过抑制角鲨烯合酶发挥作用,角鲨烯合酶是固醇生物合成中的一种关键酶。这种抑制导致靶生物体内源固醇的消耗和外源胆固醇的积累 。 该化合物的作用导致细胞结构发生重大改变,包括膜的解体和程序性细胞死亡的诱导 .
相似化合物的比较
WAY-119884 与其他角鲨烯合酶抑制剂,如 E5700 和 BPQ-OH 进行比较 。虽然所有这些化合物都具有相似的作用机制,但 WAY-119884 在其效力和选择性方面是独一无二的。 它对耐药菌株热带念珠菌和利什曼原虫表现出显著的功效 .
类似化合物:
E5700: 另一种具有类似应用的强效角鲨烯合酶抑制剂.
BPQ-OH: 一种具有可比生物活性的奎宁环类抑制剂.
WAY-119884 因其独特的结构特征和在抑制角鲨烯合酶方面的优异功效而脱颖而出,使其成为进一步研究和开发的宝贵化合物。
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H20N2O2/c1-12-3-2-4-13(11-12)15-14(17)5-6-16-7-9-18-10-8-16/h2-4,11H,5-10H2,1H3,(H,15,17) |
InChI 键 |
ZBVHWIXRHUADOL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCOCC2 |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[butyl(methyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248065.png)

![N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248068.png)

![ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248072.png)







![N-(3,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248088.png)

